Lipophilicity Modulation: 7-Chloro Imparts Optimal LogP for Blood-Brain Barrier Permeability Design
The 7-chloro substituent in (7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol yields a measured LogP of 0.92, positioning it within the optimal range for CNS drug candidates . Compared to the unsubstituted parent compound (LogP 0.8266), the chloro group increases lipophilicity by approximately 11% [1]. The 7-bromo analog exhibits a LogP of 0.842, a 8.5% decrease relative to the chloro derivative, while the 7-trifluoromethyl analog reaches LogP 1.9313, more than double the chloro value [2]. The 7-iodo analog displays LogP 1.43120, a 55% increase . The 7-methyl analog has LogP 1.135, a 23% increase [3]. This moderate lipophilicity of the 7-chloro derivative avoids the excessive hydrophobicity that can lead to promiscuous binding and poor solubility, while providing sufficient membrane permeability for oral bioavailability.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.92 |
| Comparator Or Baseline | 7-H (unsubstituted): 0.8266; 7-Br: 0.842; 7-CF3: 1.9313; 7-I: 1.43120; 7-CH3: 1.135 |
| Quantified Difference | 11% higher than H; 8.5% higher than Br; 52% lower than CF3; 36% lower than I; 19% lower than CH3 |
| Conditions | Calculated values from consistent algorithm (ACD/Labs or similar); experimental conditions not reported. |
Why This Matters
Lipophilicity is a critical determinant of a compound's ADME profile; the 7-chloro variant offers a balanced LogP that reduces the risk of metabolic instability and off-target effects compared to more lipophilic analogs.
- [1] MolBase. (n.d.). 咪唑并[1,2-A]吡啶-2-甲醇 | CAS 82090-52-6. Retrieved from https://qiye.molbase.cn/82090-52-6.html View Source
- [2] MMsINC Database. (n.d.). [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | SlogP 1.9313. Retrieved from http://mms.dsfarm.unipd.it/MMsINC/search/ View Source
- [3] Chemsrc. (2017). (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol | CAS 1216294-32-4. Retrieved from https://m.chemsrc.com/en/cas/1216294-32-4_1199929.html View Source
